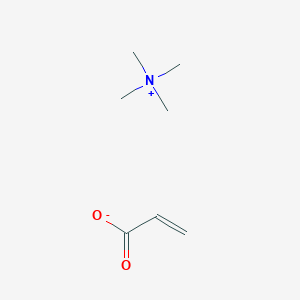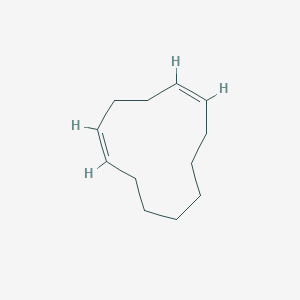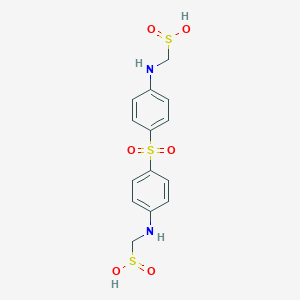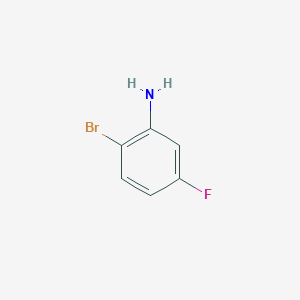
2-Brom-5-Fluoranilin
Übersicht
Beschreibung
2-Bromo-5-fluoroaniline is a halogenated aniline derivative that serves as a key intermediate in the synthesis of various chemical compounds. It is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which are positioned at the second and fifth carbon atoms, respectively. This compound is of particular interest in medicinal chemistry and materials science due to its potential applications in the development of pharmaceuticals and organic materials.
Synthesis Analysis
The synthesis of related halogenated pyridines and anilines has been explored in several studies. For instance, 2-amino-5-[18F]fluoropyridines were synthesized using a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Additionally, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, was achieved using halogen dance reactions, which could be a potential method for synthesizing related compounds . Furthermore, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine was described, providing insights into the selective functionalization of halogenated compounds .
Molecular Structure Analysis
The molecular structure of 2-bromo-5-fluoroaniline is not directly discussed in the provided papers. However, the crystal structures of closely related compounds, such as 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, have been reported. These structures are characterized by hydrogen bonds and π–π stacking interactions, which are common features in halogenated aromatic compounds and could be extrapolated to the structure of 2-bromo-5-fluoroaniline .
Chemical Reactions Analysis
The chemical reactivity of halogenated anilines and pyridines is highlighted in several papers. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, which demonstrates the complex reactions that halogenated anilines can undergo . Additionally, the practical synthesis of 2-fluoro-4-bromobiphenyl from 2-fluoro-4-bromoaniline involved diazotization and coupling reactions, indicating the versatility of halogenated anilines in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-5-fluoroaniline are not explicitly detailed in the provided papers. However, the synthesis of related compounds, such as 2-bromo-6-fluorotoluene, involved studying the technological conditions of the reactions, which suggests that the physical and chemical properties of these compounds are crucial for optimizing synthesis protocols . Additionally, the use of bromo-tris(dimethylamino)-phosphonium-hexafluoro-phosphate (BROP) for synthesizing 5-fluorouracil prodrugs indicates the importance of understanding the reactivity and stability of bromine- and fluorine-containing compounds .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Brom-5-Fluoranilin kann als Baustein in der organischen Synthese verwendet werden. Sein Bromatom kann in einer Substitutionsreaktion durch andere Gruppen ersetzt werden, was die Synthese einer großen Bandbreite an organischen Verbindungen ermöglicht .
Pharmazeutische Forschung
Diese Verbindung kann als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet werden . Das Vorhandensein sowohl eines Brom- als auch eines Fluoratoms macht es zu einem vielseitigen Zwischenprodukt zur Herstellung bioaktiver Moleküle.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXFEKVHSFTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378367 | |
| Record name | 2-Bromo-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003-99-2 | |
| Record name | 2-Bromo-5-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the preparation method for 2-bromo-5-fluoroaniline described in the research paper?
A1: The research paper [] outlines a novel method for synthesizing 2-bromo-5-fluoroaniline. The significance lies in its advantages over potential previous methods. The authors emphasize the following benefits:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

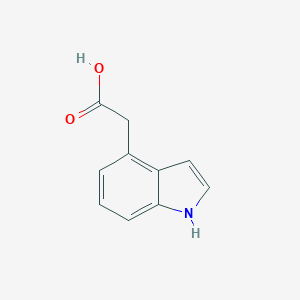
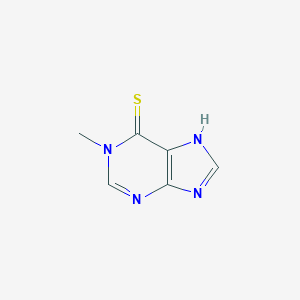
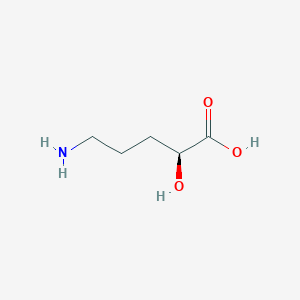
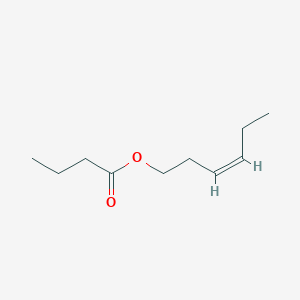
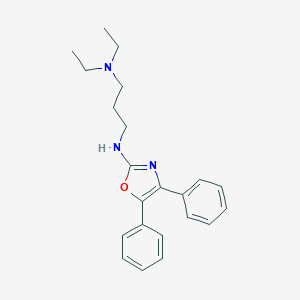

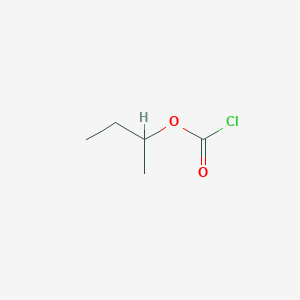
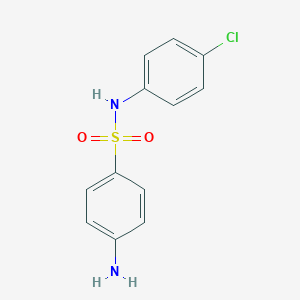
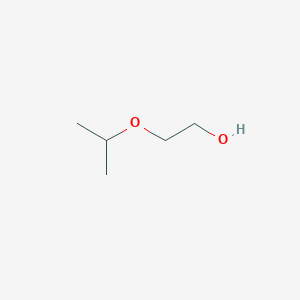
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
